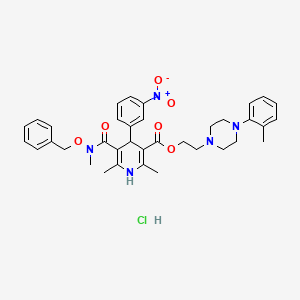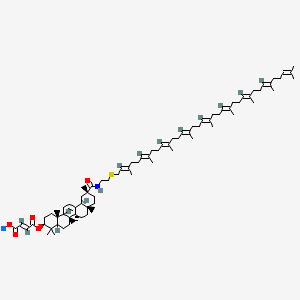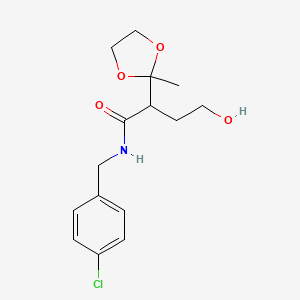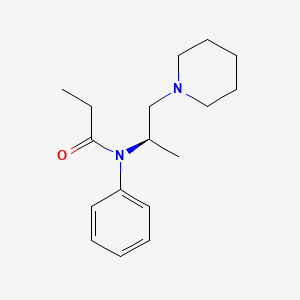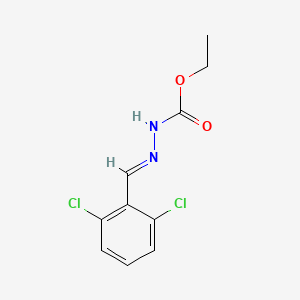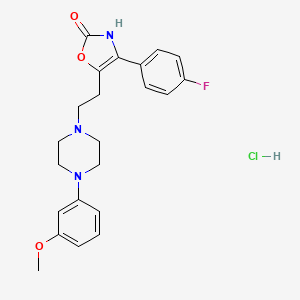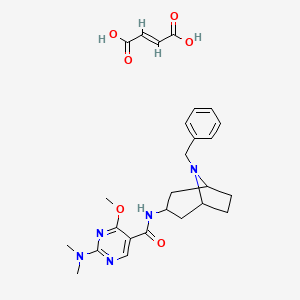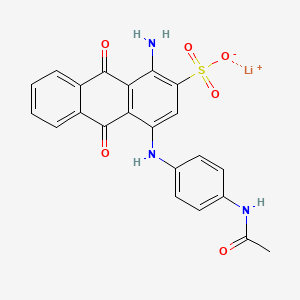
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is a complex organic compound with a molecular formula of C28H35NO6S This compound is known for its unique structural features, which include a thiochroman core and a phenylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiochroman Core: This can be achieved through a cyclization reaction involving a suitable thiol and a chroman derivative under acidic or basic conditions.
Attachment of the Phenylbutyl Side Chain: This step involves the nucleophilic substitution of a halogenated phenylbutyl compound with the amino group on the thiochroman core.
Methoxylation: Introduction of the methoxy group is typically done using methanol in the presence of a strong acid or base.
Formation of the Fumarate Salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiochroman derivatives.
Applications De Recherche Scientifique
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-((2-Methoxy-3-((4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate
- 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)chroman fumarate
Uniqueness
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is unique due to its thiochroman core, which imparts distinct chemical and biological properties compared to similar compounds with chroman cores or different side chains. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
153804-72-9 |
|---|---|
Formule moléculaire |
C27H35NO6S |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-phenylbutan-1-amine |
InChI |
InChI=1S/C23H31NO2S.C4H4O4/c1-25-21(17-24-15-6-5-11-19-9-3-2-4-10-19)18-26-22-14-7-12-20-13-8-16-27-23(20)22;5-3(6)1-2-4(7)8/h2-4,7,9-10,12,14,21,24H,5-6,8,11,13,15-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KFQZTRQFBVTGQR-WLHGVMLRSA-N |
SMILES isomérique |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

